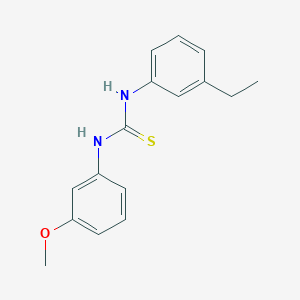![molecular formula C21H24F3N3O B4287076 N-(1-phenylethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4287076.png)
N-(1-phenylethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide
説明
N-(1-phenylethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide, commonly referred to as PEPAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEPAP is a piperazine derivative that exhibits a unique pharmacological profile, making it a promising candidate for various research studies.
作用機序
PEPAP is believed to exert its pharmacological effects through its interaction with various neurotransmitter systems, including the opioid, serotonin, and noradrenaline systems. PEPAP has been shown to bind to the mu-opioid receptor, resulting in the activation of downstream signaling pathways that lead to analgesia. PEPAP also inhibits the reuptake of serotonin and noradrenaline, leading to increased levels of these neurotransmitters in the brain and contributing to its anti-depressant effects.
Biochemical and Physiological Effects:
PEPAP has been shown to exhibit a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-depressant effects. PEPAP has also been shown to exhibit anxiolytic effects, reducing anxiety in animal models. Additionally, PEPAP has been shown to have a low potential for abuse, making it a promising candidate for the development of new analgesics.
実験室実験の利点と制限
One of the main advantages of PEPAP is its potent analgesic effects, which are distinct from traditional opioid analgesics. PEPAP also exhibits anti-inflammatory and anti-depressant effects, making it a promising candidate for the treatment of various diseases. However, one limitation of PEPAP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on PEPAP, including its potential use as a treatment for various diseases, including arthritis and depression. Additionally, further research is needed to elucidate the mechanisms underlying PEPAP's analgesic effects and its interaction with various neurotransmitter systems. Finally, future studies should focus on optimizing the synthesis and purification methods for PEPAP to improve its viability as a therapeutic agent.
科学的研究の応用
PEPAP has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-depressant. In animal studies, PEPAP has been shown to exhibit potent analgesic effects, with a mechanism of action that is distinct from traditional opioid analgesics. PEPAP has also been shown to exhibit anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, PEPAP has been shown to exhibit anti-depressant effects, with a mechanism of action that is similar to traditional anti-depressants but with fewer side effects.
特性
IUPAC Name |
N-(1-phenylethyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c1-16(17-6-3-2-4-7-17)25-20(28)15-26-10-12-27(13-11-26)19-9-5-8-18(14-19)21(22,23)24/h2-9,14,16H,10-13,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEDWKITQRKVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



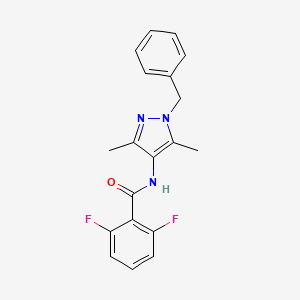
![3-(4-chlorophenyl)-N-(2-{[(3,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4286995.png)
![N-(2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4287010.png)
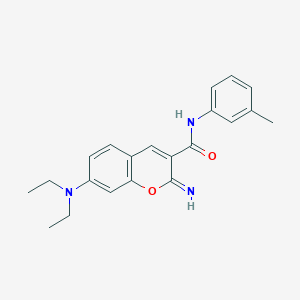
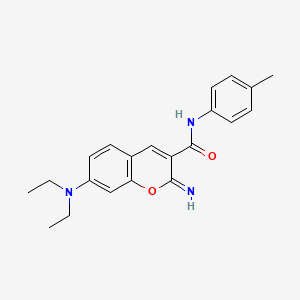

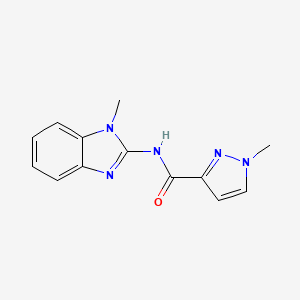

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4287050.png)
![2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4287055.png)
![N-(2,6-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4287057.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4287065.png)
![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B4287071.png)
